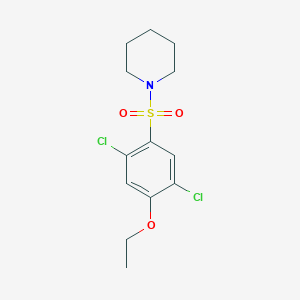
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether (DPPE) is a chemical compound that has been used in scientific research for its potential pharmacological properties. DPPE has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mecanismo De Acción
The exact mechanism of action of 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to modulate the activity of certain neurotransmitters, including dopamine and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in animal models of inflammation, as well as analgesic and anticonvulsant effects. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, this compound has also been shown to have limited stability in certain conditions, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several potential future directions for research on 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether, including further investigation of its mechanism of action, as well as its potential as a treatment for neurodegenerative diseases. Other potential future directions include the development of new synthesis methods for this compound and the investigation of its potential as a treatment for other diseases, such as cancer and autoimmune disorders.
In conclusion, this compound is a chemical compound that has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases. While further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent, the current research suggests that this compound has significant potential in the field of pharmacology.
Métodos De Síntesis
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether can be synthesized using a variety of methods, including the reaction of 2,5-dichloro-4-nitrobenzenesulfonyl chloride with piperidine followed by reduction with sodium borohydride. Another method involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonyl chloride with piperidine followed by treatment with sodium ethoxide. The resulting product is then reduced with sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory agent, as well as its potential as an analgesic and anticonvulsant. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C13H17Cl2NO3S |
|---|---|
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-2-19-12-8-11(15)13(9-10(12)14)20(17,18)16-6-4-3-5-7-16/h8-9H,2-7H2,1H3 |
Clave InChI |
ZFMMDAFRXQTGNI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl |
SMILES canónico |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)









